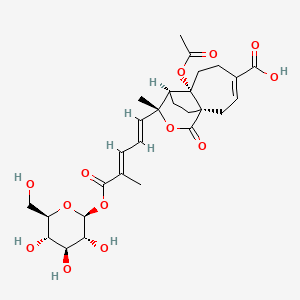
2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is a deuterium-labeled derivative of 2,3,4’-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves the deuteration of 2,3,4’-Trichlorobiphenyl. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions . The reaction is often carried out in the presence of a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterium gas and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and biphenyls with various substituted functional groups .
Scientific Research Applications
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is used extensively in scientific research due to its stable isotopic labeling. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways of PCBs in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of PCB-related compounds.
Industry: Employed in environmental studies to monitor the fate and transport of PCBs in ecosystems.
Mechanism of Action
The mechanism of action of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves its interaction with various molecular targets. In biological systems, it can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. The compound can also undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
- 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 3,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
Uniqueness
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is unique due to its specific deuterium labeling pattern, which allows for precise tracking and analysis in scientific studies. This compound’s stability and reactivity make it a valuable tool in various research fields .
Properties
Molecular Formula |
C12H7Cl3 |
|---|---|
Molecular Weight |
261.6 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-(2,3-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H/i4D,5D,6D,7D |
InChI Key |
ZMHWQAHZKUPENF-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)


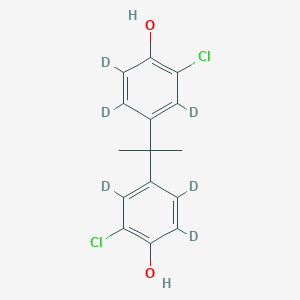
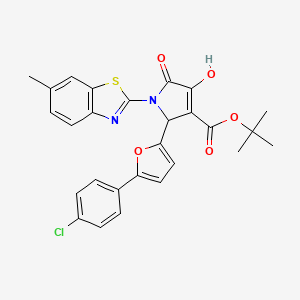
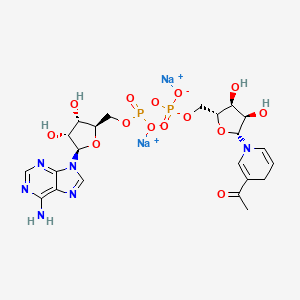
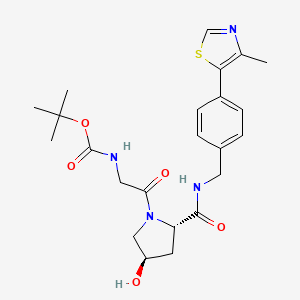
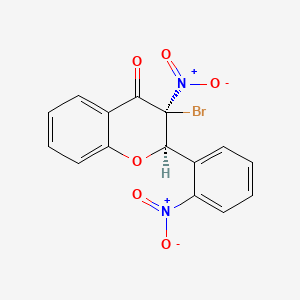
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
